molecular formula C10H6N2O2S2 B13034227 2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione

2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione

Cat. No.: B13034227
M. Wt: 250.3 g/mol
InChI Key: LVZAQBWQWKIONO-UHFFFAOYSA-N
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Description

2,6-Diaminothieno2,3-fbenzothiole-4,8-dione is a heterocyclic compound with a unique structure that includes both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diaminothieno2,3-fbenzothiole-4,8-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives under specific conditions. For example, the reaction of 2,6-dibromothieno2,3-fbenzothiole-4,8-dione with ammonia or primary amines can yield the desired compound .

Industrial Production Methods

This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Diaminothieno2,3-fbenzothiole-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Diaminothieno2,3-fbenzothiole-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-diaminothieno2,3-fbenzothiole-4,8-dione involves its interaction with specific molecular targets. The compound’s electronic properties allow it to participate in electron transfer processes, making it useful in organic electronics. In biological systems, its mechanism may involve binding to specific proteins or enzymes, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione
  • 2,6-Dithia-s-indacene-4,8-dione
  • Thieno[2,3-f]benzothiophene-4,8-dione

Uniqueness

2,6-Diaminothieno2,3-fbenzothiole-4,8-dione is unique due to its dual amino groups and the presence of both sulfur and nitrogen in its structure. This combination imparts distinct electronic properties, making it particularly valuable in the field of organic electronics .

Properties

Molecular Formula

C10H6N2O2S2

Molecular Weight

250.3 g/mol

IUPAC Name

2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione

InChI

InChI=1S/C10H6N2O2S2/c11-5-1-3-7(13)10-4(2-6(12)16-10)8(14)9(3)15-5/h1-2H,11-12H2

InChI Key

LVZAQBWQWKIONO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1C(=O)C3=C(C2=O)C=C(S3)N)N

Origin of Product

United States

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